Fostamatinib hexahydrate disodium is a pharmaceutical compound primarily used as a treatment for chronic immune thrombocytopenia, particularly in adults who have not responded adequately to other therapies. It is marketed under the brand name TAVALISSE and functions as a tyrosine kinase inhibitor. The compound is a phosphate prodrug that is converted in vivo to its active metabolite, R406, which plays a crucial role in its therapeutic effects .
Fostamatinib hexahydrate disodium is classified as a pharmaceutical drug and falls under the category of kinase inhibitors. It was approved by the United States Food and Drug Administration in 2018 for clinical use. The compound's chemical name is disodium (6-[[5-fluoro-2-(3,4,5-trimethoxyanilino) pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxo-pyrido[3,2-b][1,4]oxazin-4-yl)methyl phosphate hexahydrate, with a molecular formula of C23H24FN6Na2O9P·6H2O and a molecular weight of approximately 732.52 g/mol .
The synthesis of fostamatinib hexahydrate disodium involves several key steps, primarily carried out by Rigel Pharmaceuticals. The process begins with the preparation of a phosphate intermediate from chloromethyl sulfurochloridate and potassium di-tert-butyl phosphate. This is followed by the chlorination of pyrimidine using phosphorus oxychloride at elevated temperatures. Subsequent reactions involve regioselective substitution with aminopyridine to yield the desired pyrimidine derivative.
The synthesis can be summarized in several stages:
The final product is obtained through a reaction involving triethylamine and sodium 2-ethylhexanoate, leading to high yields of fostamatinib hexahydrate disodium .
Fostamatinib hexahydrate disodium undergoes several chemical reactions during its metabolic conversion to R406. Key reactions include:
These reactions are essential for the drug's pharmacological activity and therapeutic efficacy against conditions like chronic immune thrombocytopenia .
The mechanism of action for fostamatinib involves the inhibition of SYK kinase activity. R406 binds to SYK, preventing its activation by immunoglobulin receptors. This inhibition disrupts downstream signaling pathways that contribute to platelet destruction in immune thrombocytopenia.
Key points include:
Clinical studies have shown significant therapeutic responses in patients treated with fostamatinib, even those unresponsive to other treatments .
Fostamatinib hexahydrate disodium appears as a white to off-white powder. It exhibits variable solubility characteristics:
These properties influence its formulation and administration routes .
Chemical properties include:
These parameters are crucial for understanding the drug's behavior in biological systems and its pharmacokinetics .
Fostamatinib hexahydrate disodium has several applications beyond chronic immune thrombocytopenia:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5